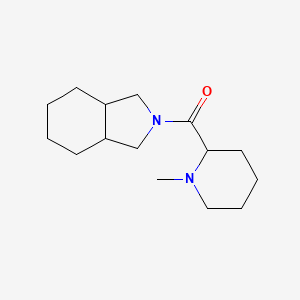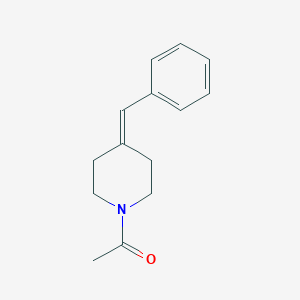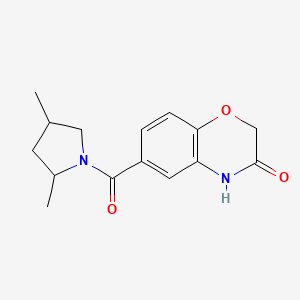
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone, also known as CX546, is a chemical compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of the AMPA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX546 is a potent and selective modulator of the AMPA receptor, and it has been studied extensively for its potential applications in the field of neuroscience.
Wirkmechanismus
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone modulates the activity of the AMPA receptor by increasing the conductance of ion channels that are activated by glutamate. This leads to an increase in the amplitude and duration of excitatory postsynaptic potentials, which enhances synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone has been shown to enhance learning and memory in animal models. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. In addition, Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone is its potency and selectivity for the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. However, one limitation of Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone is its relatively short half-life, which makes it difficult to use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone. One area of interest is the development of more potent and selective modulators of the AMPA receptor, which could have even greater therapeutic potential for the treatment of cognitive disorders. Another area of interest is the study of the long-term effects of Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone on synaptic plasticity and cognitive function. Finally, there is interest in exploring the potential use of Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone in combination with other drugs or therapies for the treatment of cognitive disorders.
Synthesemethoden
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of cyclopentenone with 2-methylazepan-1-amine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the amine derivative. The final step involves the reaction of the amine derivative with acetyl chloride to form Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This property makes Cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
cyclopent-3-en-1-yl-(2-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-7-3-2-6-10-14(11)13(15)12-8-4-5-9-12/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJRXOSXSXDYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)
![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)



